molecular formula C8H18Cl2N2O3 B6247477 (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride CAS No. 2742623-93-2

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride

Cat. No.: B6247477
CAS No.: 2742623-93-2
M. Wt: 261.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in biochemical and pharmaceutical research. The compound is known for its role in peptide synthesis and as a building block in the production of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride typically involves the acylation of lysine. One common method includes the reaction of lysine with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the by-products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of (2R)-2-amino-6-acetamidohexanoic acid, which are used in further chemical synthesis and research applications.

Scientific Research Applications

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the development of new chemical entities.

    Biology: Plays a role in studying protein structure and function, as well as enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of bioactive compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-6-acetamidohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
  • (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
  • ®-2,4-diaminobutanoic acid dihydrochloride

Uniqueness

(2R)-2-amino-6-acetamidohexanoic acid dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a lysine derivative makes it particularly valuable in peptide synthesis and biochemical research, distinguishing it from other similar compounds.

Properties

CAS No.

2742623-93-2

Molecular Formula

C8H18Cl2N2O3

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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